sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite
Overview
Description
Acid Black 48: is a synthetic dye belonging to the azo dye group. It is widely used in various industries, including textiles, paper, leather, and food, due to its excellent coloring properties. The compound is known for imparting a black color to various materials and is also referred to by its Colour Index Number 65005 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Acid Black 48 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process typically involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods: : Industrial production of Acid Black 48 involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of reactors for diazotization and coupling reactions, followed by purification steps to isolate the dye. The final product is usually obtained in the form of a black powder .
Chemical Reactions Analysis
Types of Reactions: : Acid Black 48 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the dye’s properties and are often used to modify its application in different industries .
Common Reagents and Conditions: : Common reagents used in the reactions of Acid Black 48 include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from the reactions of Acid Black 48 depend on the type of reaction. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of aromatic amines .
Scientific Research Applications
Chemistry: : Acid Black 48 is used as a tracer to label proteins, nucleic acids, and other biomolecules. It is also employed in the study of cellular processes such as endocytosis and exocytosis .
Biology: : In biological research, Acid Black 48 is used to study the uptake and distribution of drugs in cells and tissues. It serves as a valuable tool in drug discovery and development .
Medicine: : The compound is used in various medical research applications, including the study of cellular processes and the development of new therapeutic agents .
Industry: : Acid Black 48 is extensively used in the textile industry for dyeing fabrics. It is also used in the paper and leather industries for coloring purposes .
Mechanism of Action
The mechanism of action of Acid Black 48 involves its interaction with cellular components. The dye binds to proteins, nucleic acids, and other biomolecules, allowing researchers to trace and study these molecules’ behavior within cells. The molecular targets and pathways involved include cellular uptake mechanisms and intracellular distribution pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Acid Black 48 include Reactive Black 5 and Acid Black 242. These compounds also belong to the azo dye group and are used in similar applications .
Uniqueness: : Acid Black 48 is unique due to its specific chemical structure, which imparts distinct coloring properties. Compared to other similar compounds, Acid Black 48 offers better stability and colorfastness, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O4.Na.H2O3S/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33;;1-4(2)3/h1-12,29,33,35H,30H2;;(H2,1,2,3)/q;+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUHRSSUHNJNQW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O.[O-]S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3NaO7S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328-24-1 | |
Record name | C.I. Acid Black 48 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-anthracenedione, 1,1'-iminobis[4-amino-, sulfonated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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